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molecular formula C7H14O3 B084680 2-(2-(Allyloxy)ethoxy)ethanol CAS No. 15075-50-0

2-(2-(Allyloxy)ethoxy)ethanol

Cat. No. B084680
M. Wt: 146.18 g/mol
InChI Key: DIOZVWSHACHNRT-UHFFFAOYSA-N
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Patent
US09078956B2

Procedure details

To a stirred solution of ester (8) (9.77 g, 55.1 mmol, 1.0 equiv.) in THF (100 mL) was carefully added one portion of LAH (95%, 1.10 g, 27.5 mmol, 0.5 equiv.) at 0° C. After 30 min, another portion of LAH was carefully added and the reaction was stirred for an additional 30 min. The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution. The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings) and the filtrate was evaporated under reduced pressure. Purification was achieved by Kugelrohr distillation under reduced pressure and provided 7.99 g (99%) of alcohol (9) as a colorless oil; bp>200° C. (water tap vacuum). Spectroscopic data were consistent with those reported in the literature.26 1H NMR (400 MHz, CDCl3) δ 5.92 (m, 1H), 5.28 (m, 1H), 5.19 (m, 1H), 4.04 (m, 2H), 3.73 (m, 2H), 3.68 (m, 2H), 3.62 (m, 4H), 2.36 (brs, 1H).
Name
ester
Quantity
9.77 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH:10]=[CH2:11].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:9]([O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][OH:2])[CH:10]=[CH2:11] |f:1.2.3.4.5.6|

Inputs

Step One
Name
ester
Quantity
9.77 g
Type
reactant
Smiles
COC(COCCOCC=C)=O
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution
FILTRATION
Type
FILTRATION
Details
The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
was achieved by Kugelrohr distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.99 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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